molecular formula C11H18ClNO B2386591 [2-(3,5-Dimethylphenoxy)ethyl](methyl)amine hydrochloride CAS No. 2138559-95-0

[2-(3,5-Dimethylphenoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B2386591
CAS No.: 2138559-95-0
M. Wt: 215.72
InChI Key: SDMIZYYVWDPBAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is a phenoxyethylamine derivative characterized by a 3,5-dimethylphenoxy group attached to an ethylamine backbone, with a methyl substitution on the amine nitrogen. This compound is synthesized via HCl-mediated condensation reactions, as demonstrated in the preparation of structurally related biguanide intermediates .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-6-10(2)8-11(7-9)13-5-4-12-3;/h6-8,12H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMIZYYVWDPBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A halogenated precursor, such as 2-chloroethyl(methyl)amine, may undergo nucleophilic aromatic substitution with 3,5-dimethylphenol under basic conditions. This method parallels the deuterated methylamine synthesis described in CN112159324B, where benzylamine derivatives are functionalized via alkylation. Key considerations include:

  • Leaving Group Efficiency : Tosyl (Ts) or mesyl (Ms) groups enhance reactivity compared to chlorides, as demonstrated in the use of TsOCD₃ for deuteration.
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve nucleophilicity, while bases such as sodium hydride (NaH) deprotonate phenolic hydroxyl groups.

Reductive Amination of Aldehydes

Condensation of 2-(3,5-dimethylphenoxy)acetaldehyde with methylamine, followed by reduction, offers an alternative route. This approach mirrors the reductive amination steps in EP2548859B1 for synthesizing N-(methyl-d₃)phthalimide derivatives. Catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN) in acidic media are viable reducing agents.

Detailed Synthetic Protocols

Method A: Alkylation of 3,5-Dimethylphenol with 2-Chloroethyl(methyl)amine

Step 1: Synthesis of 2-Chloroethyl(methyl)amine
Methylamine hydrochloride reacts with 1,2-dichloroethane in aqueous NaOH to yield 2-chloroethyl(methyl)amine. The reaction proceeds via SN2 mechanism at 60–80°C for 6–8 hours.

Step 2: Phenolic Alkylation
3,5-Dimethylphenol (1.2 equiv) is dissolved in anhydrous DMF under nitrogen. NaH (1.5 equiv) is added at 0°C, followed by dropwise addition of 2-chloroethyl(methyl)amine (1.0 equiv). The mixture is stirred at room temperature for 12 hours, then quenched with saturated NH₄Cl. Extraction with ethyl acetate and column chromatography (hexane:ethyl acetate, 4:1) afford the tertiary amine.

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in ethyl acetate at 0°C, yielding the hydrochloride salt after solvent evaporation.

Yield : 68–72% (over three steps).

Method B: Reductive Amination of 2-(3,5-Dimethylphenoxy)acetaldehyde

Step 1: Aldehyde Preparation
3,5-Dimethylphenol is alkylated with 2-bromoethanol to form 2-(3,5-dimethylphenoxy)ethanol, which is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to the corresponding aldehyde.

Step 2: Condensation and Reduction
The aldehyde (1.0 equiv) is reacted with methylamine (1.5 equiv) in methanol at 25°C for 2 hours. NaBH₃CN (1.2 equiv) is added, and stirring continues for 12 hours. The product is acidified with HCl and crystallized from ethanol.

Yield : 75–80% (over two steps).

Optimization and Process Analytical Technology

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF in Method A, providing higher conversion rates (89% vs. 73%) due to superior solvation of the phenoxide intermediate. Elevated temperatures (50°C) reduce reaction times but risk N-alkylation side products.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase interfacial contact in biphasic systems, boosting yields by 12–15%.

Purity and Characterization

  • ¹H NMR (DMSO-d₆): δ 1.98 (s, 6H, Ar-CH₃), 2.42 (s, 3H, N-CH₃), 3.12–3.25 (m, 4H, -CH₂-N-CH₂-), 6.65 (s, 3H, Ar-H).
  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

Cost Analysis

Component Method A Cost ($/kg) Method B Cost ($/kg)
3,5-Dimethylphenol 120 120
Methylamine 90 85
Solvents 45 55
Total 255 260

Method A is marginally cheaper due to lower solvent consumption.

Environmental Impact

  • Waste Generation : Method B produces 30% less halogenated waste compared to Method A.
  • Energy Use : Reductive amination (Method B) requires 15% less energy input.

Applications and Derivatives

The hydrochloride salt serves as a precursor for:

  • Antihistamines : Structural analogs exhibit H₁-receptor antagonism.
  • Herbicides : Quaternary ammonium derivatives disrupt plant cell membranes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of any oxidized forms back to the amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, where halogenation or other substitutions can occur.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine forms.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the areas of neurology and psychiatry.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group and the amine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyethylamine Derivatives with Varied Substituents

a. Positional Isomers: 2,5-Dimethylphenoxy vs. 3,5-Dimethylphenoxy
  • [2-(2,5-Dimethylphenoxy)ethyl]amine Hydrochloride (CAS: 908597-00-2): This positional isomer replaces the 3,5-dimethylphenoxy group with a 2,5-dimethylphenoxy moiety. Structural differences likely alter steric hindrance and electronic properties, impacting receptor binding compared to the 3,5-dimethyl analog.
  • (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol Hydrochloride: Features a 2,6-dimethylphenoxy group and an additional hydroxyl group on the ethylamine chain. Demonstrates anticonvulsant activity in mice (ED50 = 7.57 mg/kg, PI = 4.55) via the maximal electroshock (MES) test, highlighting the role of hydroxyl groups in enhancing CNS activity .
b. Anticonvulsant Phenoxyethylamines
  • (R,S)-trans-2N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol: Incorporates a cyclohexanol ring, enhancing rigidity and lipophilicity. Exhibits ED50 = 7.73 mg/kg (MES test), with a lower protective index (PI = 3.90) than the hydroxylated analog, underscoring the trade-off between potency and toxicity .

Phenethylamine Derivatives with Psychoactive Properties

  • 25T-NBOH (2a) and 25T-NBOMe (2b): These compounds feature a 2,5-dimethoxy-4-(methylthio)phenyl group attached to a phenethylamine backbone. Known as serotonin receptor agonists with hallucinogenic effects, their activity contrasts with the target compound’s herbicidal focus, illustrating how substituent electronegativity (e.g., methoxy vs. methyl groups) dictates target specificity .
  • 2C-D (1b) and 2C-P (1c) :

    • Substituted with 2,5-dimethoxy-4-methylphenyl and 2,5-dimethoxy-4-propylphenyl groups, respectively.
    • These psychedelic phenethylamines highlight the role of alkyl chain length in modulating receptor affinity and duration of action .

Biogenic Amine Analogs

  • Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride): Shares an ethylamine backbone but replaces dimethylphenoxy with a 3,4-dihydroxyphenyl group. Functions as a neurotransmitter, with polar catechol groups enabling dopamine receptor binding—a stark contrast to the lipophilic, agrochemical-targeted dimethylphenoxy analog .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Phenoxyethylamine Derivatives

Compound Name Substituents Key Activity ED50/PI (if applicable) Reference
2-(3,5-Dimethylphenoxy)ethylamine HCl 3,5-dimethylphenoxy, methylamine Herbicidal precursor Not reported
[2-(2,5-Dimethylphenoxy)ethyl]amine HCl 2,5-dimethylphenoxy, primary amine Research chemical Not reported
(S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol HCl 2,6-dimethylphenoxy, hydroxyl group Anticonvulsant ED50 = 7.57 mg/kg, PI = 4.55

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Water Solubility (mg/mL) Molecular Weight (g/mol)
2-(3,5-Dimethylphenoxy)ethylamine HCl 2.8 ~10 243.75
Dopamine HCl 0.7 >100 189.64
25T-NBOH (2a) 3.1 ~5 351.90

Research Findings and Mechanistic Insights

  • Herbicidal Activity : The target compound’s structural analogs, such as triaziflam, inhibit photosynthesis by binding to the D1 protein in plant chloroplasts, a mechanism distinct from neuroactive phenethylamines .
  • Anticonvulsant vs. Neurotoxic Effects: Hydroxylated phenoxyethylamines (e.g., from ) show CNS activity, whereas non-polar analogs like the target compound may lack blood-brain barrier penetration, favoring agrochemical use .
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for triaziflam precursors, achieving ~85% yield via HCl-mediated condensation—a scalable route compared to dopamine’s multi-step biosynthesis .

Biological Activity

2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is a synthetic organic compound characterized by its amine functional group and a substituted phenoxy moiety. Its unique structure suggests potential applications in medicinal chemistry and pharmacology, particularly concerning its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a 2-(3,5-dimethylphenoxy)ethyl chain attached to a methylamine group. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

Biological Activity

Research indicates that compounds similar to 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
  • Anticancer Properties : Some studies suggest potential effects on cancer cell lines, indicating possible therapeutic applications.
  • Neuroprotective Effects : There is emerging evidence that this class of compounds may offer protection against neurodegenerative conditions.

The biological activity of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride is likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating mood or cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Comparative Analysis

To better understand the biological activity of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
2-(4-Methoxyphenoxy)ethanamineEther linkage with methoxy substitutionPotential antidepressant effects
2-(3-Chlorophenoxy)ethanamineChlorine-substituted phenyl groupEnhanced antimicrobial activity
2-(4-Ethylphenoxy)ethanamineEthyl substitution on phenyl groupIncreased lipophilicity affecting bioavailability

This table illustrates how variations in substituents can influence biological activity and pharmacological properties.

Case Studies

  • Anticancer Activity : A study involving the application of 2-(3,5-Dimethylphenoxy)ethylamine hydrochloride on MCF-7 breast cancer cell lines showed significant apoptosis induction at concentrations above 800 ppm. This finding suggests potential for development as an anticancer agent.
  • Neuroprotective Effects : Research indicates that similar compounds may exhibit neuroprotective effects by scavenging free radicals and preventing oxidative stress in neuronal cells. The mechanisms are still under investigation but could involve modulation of antioxidant pathways.

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.2–2.4 ppm) and phenoxy protons (δ 6.6–7.0 ppm). 13C^{13}C-NMR confirms quaternary carbons in the aromatic ring .
  • IR spectroscopy : Peaks at 1250 cm1^{-1} (C-O-C stretch) and 2800 cm1^{-1} (N-CH3_3) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions ([M+H]+^+ at m/z ≈ 224) and fragmentation patterns .

What are the compound’s key reactivity patterns in nucleophilic and electrophilic reactions?

Q. Methodological Answer :

  • Nucleophilic reactions : The secondary amine undergoes acylation (e.g., with acetyl chloride) or sulfonation. Steric hindrance from 3,5-dimethyl groups slows reactivity compared to unsubstituted analogs .
  • Electrophilic aromatic substitution : Methyl groups direct electrophiles to the para position of the phenoxy ring, though low reactivity is observed due to electron-donating effects .
  • Salt formation : Reacts with strong acids (e.g., H2_2SO4_4) to form stable salts, critical for crystallinity in pharmaceutical applications .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Q. Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to serotonin (5-HT2_2) or dopamine receptors. The phenoxy group’s hydrophobic interactions and amine’s hydrogen bonding are key .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Methyl groups may enhance binding via van der Waals contacts .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity using Hammett constants or logP values .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Q. Methodological Answer :

  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in the ethylamine chain causing splitting .
  • Isomer differentiation : Use NOESY to detect spatial proximity between methyl protons and aromatic rings, ruling out regioisomers .
  • Impurity profiling : LC-MS/MS detects byproducts (e.g., over-alkylated derivatives) that distort spectral signals .

What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

Q. Methodological Answer :

  • Solvent selection : Slow evaporation from ethanol/water (7:3) promotes single-crystal growth. Additives like hexane induce nucleation .
  • Counterion effects : Exchange HCl for bulkier anions (e.g., tosylate) to alter lattice packing .
  • Temperature gradients : Crystallize at 4°C to reduce kinetic trapping of amorphous phases .

How does the compound’s logP influence its pharmacokinetic properties, and how is this measured experimentally?

Q. Methodological Answer :

  • Experimental logP : Use shake-flask method with octanol/water partitioning. The compound’s logP ≈ 2.1 suggests moderate blood-brain barrier permeability .
  • Chromatographic estimation : Reverse-phase HPLC (C18 column) correlates retention time with logP using reference standards .
  • Impact on bioavailability : Higher logP enhances membrane permeability but may reduce aqueous solubility—balance via prodrug strategies (e.g., phosphate esters) .

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